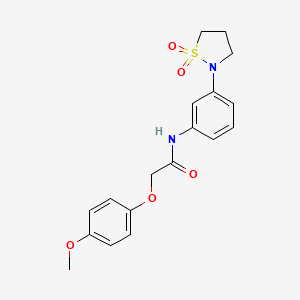

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-6-8-17(9-7-16)25-13-18(21)19-14-4-2-5-15(12-14)20-10-3-11-26(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAFHRUOCBTEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of isothiazolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure features a dioxidoisothiazolidine ring, which is believed to contribute to its biological effects.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18N2O4S |

| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |

| Molecular Weight | 346.40 g/mol |

Structural Features

- The compound contains a dioxidoisothiazolidine moiety which may enhance its reactivity and biological interactions.

- The presence of a methoxyphenoxy group may influence its solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of cellular receptors, affecting signal transduction.

- Pathway Interference : The compound might disrupt biochemical pathways critical for cell proliferation or survival.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds similar to this compound. For instance, research on related isothiazolidine derivatives has shown promising results in terms of antimicrobial and anticancer activities:

- Anticancer Activity : A study demonstrated that certain isothiazolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Other derivatives have been evaluated for their antimicrobial activity against a range of pathogens, indicating that modifications in the isothiazolidine structure can lead to enhanced bioactivity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide | Inhibits specific enzymes; potential anticancer activity |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenyl)acetamide | Similar structural activity; varies in potency |

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Sulfone vs. Thiol/Thione Groups: The target compound's 1,1-dioxidoisothiazolidine (sulfone) contrasts with thiazolidinones (e.g., 2,4-dioxothiazolidin-5-ylidene in ), which contain a thione (C=S) group. Sulfones are less prone to redox reactions, enhancing metabolic stability .

- Methoxy Substitution: The 4-methoxyphenoxy group in the target compound is analogous to 2-methoxyphenoxy in , but positional isomerism may affect receptor binding or lipophilicity.

- Heterocyclic Diversity : The isothiazolidine ring differs from thiazole (), oxazole (), and tetrahydrothiophene () rings, altering electronic properties and steric interactions.

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the isothiazolidin-2-yl moiety via cyclization of thioamide precursors under oxidative conditions .

- Step 2: Coupling the isothiazolidine core with a substituted phenylacetamide intermediate using peptide coupling reagents (e.g., EDC/HOBt) .

- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during coupling.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and functional group integrity .

- High-Performance Liquid Chromatography (HPLC): Purity assessment and detection of byproducts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .

- Infrared (IR) Spectroscopy: Identification of key functional groups (e.g., S=O stretching at ~1150 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies involve:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Temperature Control: Lower temperatures (0–5°C) reduce epimerization during amide bond formation .

- Catalyst Screening: Palladium catalysts for Suzuki-Miyaura coupling of aromatic fragments .

- Design of Experiments (DoE): Statistical modeling to identify interactions between variables (e.g., pH, stoichiometry) .

Advanced: How to resolve contradictions in bioactivity data across assays?

Answer:

Contradictions may arise from:

- Assay Variability: Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .

- Compound Stability: Test stability in assay buffers (e.g., pH-dependent degradation of the acetamide group) .

- Purity Thresholds: Re-purify batches showing discrepancies (HPLC-guided fractionation) .

Example: A 2025 study noted conflicting IC₅₀ values for CDK2 inhibition, resolved by confirming compound integrity via LC-MS .

Advanced: What methodologies are used to evaluate pharmacokinetic properties?

Answer:

Key approaches include:

- In Vitro ADME:

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS quantification .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration .

- In Silico Modeling: QSAR models to predict logP, solubility, and BBB permeability .

- Pharmacokinetic Profiling: Rodent studies measuring Cmax, Tmax, and AUC after oral/intravenous administration .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR strategies focus on:

-

Functional Group Modifications:

Modification Biological Impact Methoxy → Hydroxy Reduced logP, altered solubility Isothiazolidine → Thiazolidine Loss of CDK2 inhibition -

Bioisosteric Replacement: Swap acetamide with sulfonamide to enhance metabolic stability .

-

3D-QSAR: CoMFA/CoMSIA models to map steric/electrostatic requirements for target binding .

Basic: What are the hypothesized biological targets and mechanisms?

Answer:

- Primary Target: Cyclin-dependent kinase 2 (CDK2), with proposed competitive inhibition at the ATP-binding pocket .

- Secondary Targets: Kinase screening panels suggest off-target effects on Aurora kinases (IC₅₀ ~50 nM) .

- Mechanistic Studies: Western blotting for downstream markers (e.g., phosphorylated Rb protein in cancer cell lines) .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.